
2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one
説明
“2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” is a newly synthesized isoquinolinone compound . It has the molecular formula C16H15NO2 and a molecular weight of 253.3 .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “this compound”, can be achieved using the Castagnoli–Cushman reaction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to the 2-position of a 3,4-dihydroisoquinolin-1-one ring, with a hydroxy group at the 5-position .
科学的研究の応用
Synthesis and Structural Analysis
The compound 2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one has been a subject of interest in the synthesis of novel chemical structures. One study discusses a method for synthesizing a derivative of this compound, emphasizing the mild and straightforward nature of the synthetic route, which results in a higher yield. This synthesis involved a sequence of reactions including allyl etherification, Claisen rearrangement, and oxidation (Chen Zhan-guo, 2008).
Applications in Anticancer Research
Several studies have explored the anticancer properties of derivatives of this compound. For instance, a series of 1-substituted 3,4-dihydroisoquinolines, related to this compound, were synthesized and tested for their ability to disrupt the cell cycle in leukemia cells. These studies have identified essential structural features for cytotoxic activity, emphasizing the importance of specific substituents for enhanced anticancer effects (A. Bermejo et al., 2002).
Cytotoxic Activity and Drug Development
Research on a novel dihydroisoquinoline hydroxamic acid derivative, closely related to this compound, reported its synthesis and evaluated its cytotoxicity against the human hepatocarcinoma cell line Hep3B. This study highlights the potential of such compounds in the development of new therapeutic drugs (Hassen Ben Salah et al., 2014).
Other Applications in Medicinal Chemistry
Further research has demonstrated the versatility of this compound and its derivatives in medicinal chemistry. For example, studies have explored its use in the synthesis of various pharmacologically active compounds, including those with potential anticancer, antiarrhythmic, and analgesic activities. These studies provide insights into the structural modifications and reaction conditions that can lead to the formation of compounds with desired biological activities (A. G. Mikhailovskii et al., 2017), (V. V. Khalturina et al., 2011).
作用機序
The mechanism of action of “2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” is related to its vasodilation effects. It relaxes rat mesenteric arteries pre-contracted by various agents in a concentration-dependent manner. The vasodilation effects are most likely via voltage-dependent calcium channel (VDCC) and receptor-operated calcium channel (ROCC). It also inhibits extracellular Ca2+ influx through VDCC and ROCC, and intracellular Ca2+ release from Ca2+ store via the ryanodine receptors .
将来の方向性
The future directions for “2-Benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one” could involve further exploration of its biological activities and potential applications. For instance, its vasodilation effects suggest potential uses in cardiovascular medicine . Additionally, the synthesis of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a promising direction .
特性
IUPAC Name |
2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-17(16(14)19)11-12-5-2-1-3-6-12/h1-8,18H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFBKUGQIOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




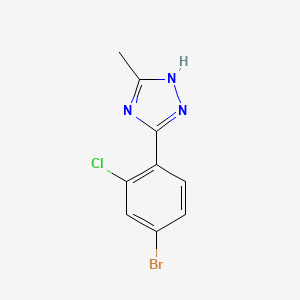
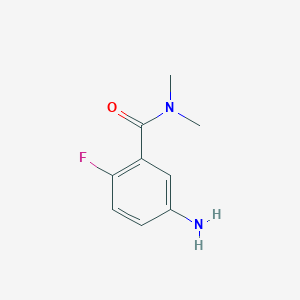

![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
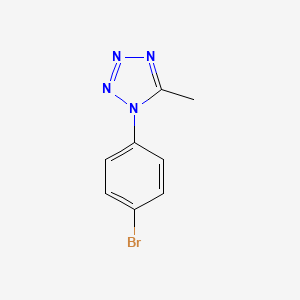


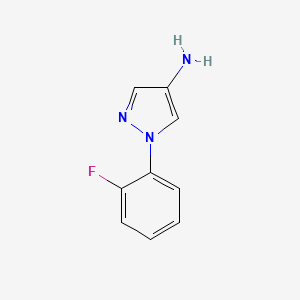
![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)

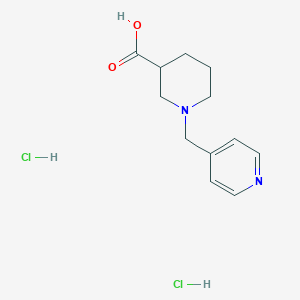
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)
